molecular formula C21H22ClN5O2 B2654992 1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea CAS No. 2177449-91-9

1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea

Cat. No.: B2654992
CAS No.: 2177449-91-9
M. Wt: 411.89
InChI Key: XIDONEZEJWVTCX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating urea and 1,2,4-triazolone pharmacophores, which are commonly investigated for their potential to modulate various biological pathways. Its specific mechanism of action and primary research applications are areas of active exploration. Researchers are encouraged to study its properties and interactions to further scientific understanding. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c22-17-8-6-15(7-9-17)14-24-20(28)23-12-13-26-21(29)27(18-10-11-18)19(25-26)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDONEZEJWVTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole intermediate, followed by the introduction of the urea group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues: Urea-Triazolinone Hybrids

The compound shares structural homology with urea-triazolinone hybrids, such as 1-(5-chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea (). Key differences include:

Feature Target Compound Compound
Urea Substituent 4-Chlorophenylmethyl 5-Chloro-2-methoxyphenyl
Triazolinone R4 Cyclopropyl Methyl
Triazolinone R3 Phenyl 3-(Trifluoromethyl)phenyl
Molecular Weight Not explicitly provided 511.89 g/mol (calculated)

Key Implications :

  • The methoxy group in ’s urea moiety may enhance solubility compared to the target’s chlorophenylmethyl group.
  • Cyclopropyl vs.
  • Electron-Withdrawing Effects: The trifluoromethyl group in ’s triazolinone ring could increase electrophilicity, contrasting with the phenyl group’s electron-neutral character in the target compound .

Functional Analogues: Triazolinone-Based Herbicides

Triazolinone rings are common in agrochemicals, such as carfentrazone-ethyl (a herbicide discussed in ).

Feature Target Compound Carfentrazone-ethyl ()
Core Structure 1,2,4-Triazolinone 1,2,4-Triazolinone
R4 Substituent Cyclopropyl Difluoromethyl
R3 Substituent Phenyl Phenyl
Bioactivity Not specified Herbicidal (protoporphyrinogen oxidase inhibitor)

Key Implications :

  • Phenyl at R3 : Both compounds retain phenyl at R3, suggesting a conserved pharmacophore for stability or receptor engagement.

Research Findings and Data Gaps

  • Structural Analysis: Tools like SHELX and ORTEP are critical for resolving anisotropic displacement parameters and hydrogen bonding networks in urea-triazolinone hybrids .
  • Optical Activity : highlights the use of optical rotation comparisons for stereochemical assignments, a method applicable to the target compound if chiral centers are present .
  • Synthetic Routes: While details synthetic methods for triazolinone herbicides, analogous strategies (e.g., cyclocondensation) may apply to the target compound .

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea is a novel urea derivative that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22ClN5O\text{C}_{20}\text{H}_{22}\text{ClN}_5\text{O}

This structure includes a chlorophenyl group and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains. A study reported that urea derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, a common target for antibacterial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. In particular, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease . The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed strong inhibitory activity against urease, which is implicated in the pathogenesis of certain infections and conditions such as kidney stones .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the triazole ring enhances its binding affinity to target proteins, facilitating enzyme inhibition. Studies utilizing molecular docking techniques suggest that the compound can effectively bind to active sites of enzymes such as AChE and urease, leading to a decrease in their activity .

Study 1: Antimicrobial Efficacy

In a study conducted by Nafeesa et al., various synthesized urea derivatives were tested against multiple bacterial strains. The results indicated that compounds similar to this compound displayed promising antimicrobial activity with IC50 values significantly lower than traditional antibiotics .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of several urea derivatives highlighted that the compound exhibited potent urease inhibition. The study reported IC50 values ranging from 0.63 µM to 6.28 µM for various derivatives tested against urease, suggesting a strong potential for therapeutic applications in treating infections caused by urease-producing bacteria .

Summary of Findings

Activity TypeTarget Enzyme/BacteriaIC50 Values (µM)Reference
AntimicrobialSalmonella typhi2.14
Bacillus subtilisModerate
Urease InhibitionUrease0.63 - 6.28
AChE InhibitionAcetylcholinesteraseStrong

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